

Application Notes & Protocols: High-Throughput Screening for Thalidomide-5-Br Based PROTACs

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Compound of Interest

Compound Name: *Thalidomide-5-Br*

Cat. No.: *B1371576*

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Introduction

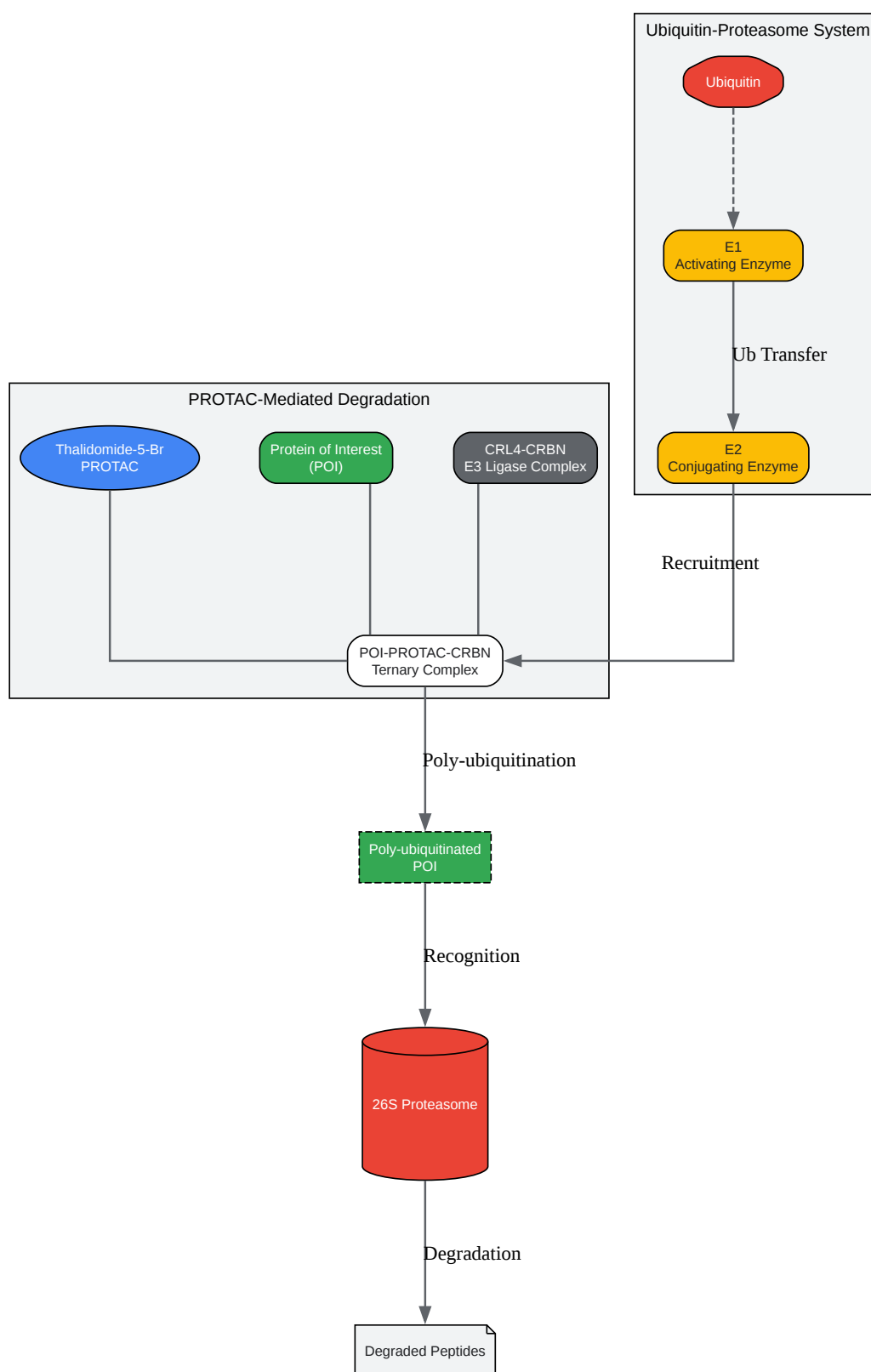
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of targeting and eliminating disease-causing proteins previously considered "undruggable".^{[1][2]} These heterobifunctional molecules act by hijacking the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).^{[3][4]} A PROTAC consists of two key ligands connected by a linker: one binds to a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.^[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.^[5]

Thalidomide and its derivatives, such as **Thalidomide-5-Br**, are widely used as E3 ligase ligands in PROTAC design.^[6] They effectively recruit the Cereblon (CRBN) E3 ligase, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^{CRBN}).^{[7][8]} The development of effective PROTACs relies on a multifaceted optimization process, making high-throughput screening (HTS) methods essential for efficiently identifying and characterizing potent degrader molecules from large compound libraries.^{[4][9]}

This document provides detailed application notes and protocols for a cascade of HTS assays tailored for the discovery and characterization of **Thalidomide-5-Br** based PROTACs.

Mechanism of Action: Thalidomide-Based PROTACs

Thalidomide-based PROTACs function by forming a ternary complex between the target protein (POI) and the CRBN E3 ligase.^{[1][10]} This proximity, induced by the PROTAC, allows the E3 ligase complex to transfer ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the POI surface.^[1] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.^[7] The PROTAC molecule is subsequently released and can engage in further catalytic cycles of degradation.^[1]

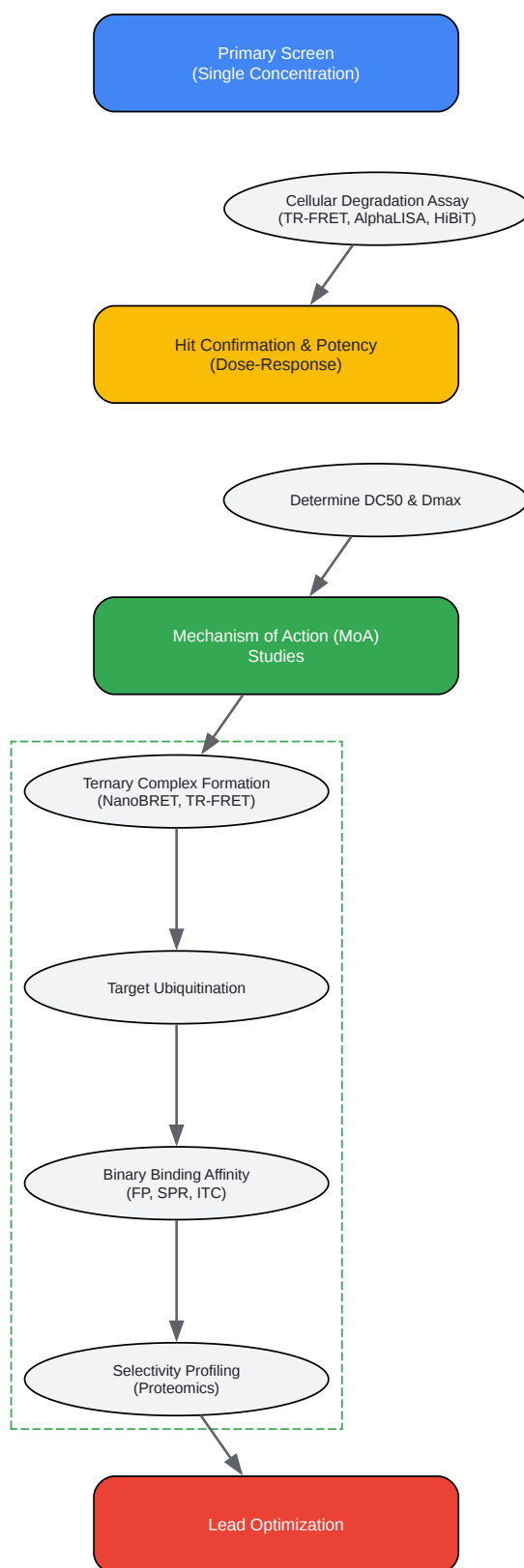


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Caption: Mechanism of Action for a Thalidomide-based PROTAC. (Max Width: 760px)

High-Throughput Screening Cascade

An effective HTS strategy for PROTAC discovery involves a tiered approach, or a screening cascade, to manage the volume of compounds and depth of analysis. This workflow progresses from large-scale primary screens to more detailed secondary and mechanistic assays for hit validation and characterization.



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Caption: High-Throughput Screening (HTS) workflow for PROTAC discovery. (Max Width: 760px)

Data Presentation: Representative HTS Results

Quantitative data from HTS assays are crucial for comparing the efficacy and mechanism of different PROTAC candidates. Key parameters include DC₅₀ (concentration for 50% degradation), D_{max} (maximum degradation), and binding affinities.

Table 1: Cellular Degradation Potency of Lead PROTACs

PROTAC ID	Target Protein	Cell Line	DC ₅₀ (nM)	D _{max} (%)	Assay Method
P-101	BRD4	HEK293	7.2	>95%	HiBiT Lytic Assay
P-102	BRD4	HEK293	25.8	>90%	HiBiT Lytic Assay
P-103 (Control)	BRD4	HEK293	>1000	<10%	HiBiT Lytic Assay
P-201	BTK	MOLM-14	5.1	>98%	TR-FRET Immunoassay

| P-202 | BTK | MOLM-14 | 15.3 | >95% | TR-FRET Immunoassay |

Table 2: Mechanistic Characterization of PROTAC P-201

Parameter	Value	Method	Notes
Binary Binding			
Binding to BTK (K _D)	22 nM	Fluorescence Polarization	Affinity of the target-binding warhead.
Binding to CRBN (K _D)	180 nM	TR-FRET	Affinity of the E3 ligase-binding moiety.
Ternary Complex			
Ternary Complex EC ₅₀	45 nM	NanoBRET™	Concentration for half-maximal complex formation in live cells.
Cooperativity (α)	5.2	TR-FRET	$\alpha > 1$ indicates positive cooperativity.
Ubiquitination			

| In-vitro Ubiquitination EC₅₀ | 60 nM | TR-FRET based | Concentration for half-maximal ubiquitination of BTK. |

Experimental Protocols

Below are detailed protocols for key HTS assays in the PROTAC screening cascade.

Protocol 1: High-Throughput Cellular Degradation Assay (TR-FRET)

This protocol describes a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay to quantify the degradation of an endogenous target protein in a 384-well plate format.[\[9\]](#)[\[11\]](#)

Materials:

- Cell line expressing the protein of interest (POI).
- PROTAC compounds dissolved in DMSO.

- Opti-MEM™ or equivalent serum-free medium.
- Cell culture medium (e.g., DMEM/RPMI + 10% FBS).
- Lysis buffer compatible with TR-FRET.
- TR-FRET detection antibodies: Terbium (Tb)-labeled anti-tag or primary antibody and d2-labeled primary/secondary antibody against the POI.
- 384-well, low-volume, white assay plates.
- TR-FRET enabled microplate reader.

Methodology:

- Cell Plating:
 - Trypsinize and count cells. Resuspend cells in culture medium to a final density of 0.5×10^6 cells/mL.
 - Dispense 20 μ L of the cell suspension into each well of a 384-well plate (10,000 cells/well).
 - Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.
- Compound Treatment:
 - Prepare serial dilutions of PROTAC compounds in DMSO. A typical starting concentration is 10 mM.
 - Further dilute the compounds in serum-free medium to achieve a 4X final concentration.
 - Remove the culture medium from the cell plate and add 20 μ L of the compound dilutions to the respective wells. Include DMSO-only wells as a vehicle control (0% degradation).
 - Incubate for the desired time course (e.g., 4, 8, 16, 24 hours) at 37°C, 5% CO₂.
- Cell Lysis:

- At the end of the incubation, carefully remove the medium.
- Add 10 µL of lysis buffer to each well.
- Incubate for 30 minutes at room temperature on an orbital shaker.
- TR-FRET Detection:
 - Prepare the antibody detection mix in the appropriate buffer, containing both the Tb-labeled donor and d2-labeled acceptor antibodies.
 - Add 10 µL of the antibody mix to each well of the lysate plate.
 - Incubate for 2-4 hours at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET enabled microplate reader. Excite at 340 nm and record emission at 620 nm (donor) and 665 nm (acceptor).
 - Calculate the TR-FRET ratio (Emission 665 nm / Emission 620 nm) * 10,000.
 - Normalize the data to the vehicle control (DMSO) to determine the percentage of remaining protein.
 - Plot the percentage of protein remaining against the log of the PROTAC concentration and fit a four-parameter variable slope model to determine DC₅₀ and D_{max} values.

Protocol 2: Live-Cell Ternary Complex Formation Assay (NanoBRET™)

This protocol uses NanoBRET™ technology to monitor the formation of the POI-PROTAC-CRBN ternary complex in living cells, providing real-time kinetic data.[\[12\]](#)[\[13\]](#)

Materials:

- HEK293 cells.

- Plasmid encoding POI fused to NanoLuc® luciferase (Nluc-POI).
- Plasmid encoding CRBN fused to HaloTag® (CRBN-HT).
- FuGENE® HD Transfection Reagent or equivalent.
- NanoBRET™ Nano-Glo® Live Cell Reagent.
- HaloTag® NanoBRET™ 618 Ligand.
- Opti-MEM™ I Reduced Serum Medium.
- 96-well, white, tissue culture-treated assay plates.
- Luminometer with BRET filters (460 nm and >610 nm).

Methodology:

- Cell Transfection and Plating:
 - Co-transfect HEK293 cells with the Nluc-POI and CRBN-HT plasmids at an optimized ratio.
 - 24 hours post-transfection, plate the cells into a 96-well white assay plate at a density of 20,000 cells per well in 100 µL of medium.
 - Incubate for another 24 hours.
- Labeling and Compound Addition:
 - Prepare a 2X working solution of HaloTag® NanoBRET™ 618 Ligand (final concentration 100 nM) in Opti-MEM™.
 - Prepare 10X serial dilutions of PROTAC compounds in DMSO, then further dilute in Opti-MEM™ to a 2X final assay concentration.
 - Add 100 µL of the 2X HaloTag® ligand solution to each well.
 - Immediately add 20 µL of the 2X PROTAC solution to the appropriate wells.

- Substrate Addition and Measurement:
 - Prepare the NanoBRET™ Nano-Glo® substrate according to the manufacturer's instructions.
 - Add the substrate to the wells.
 - Immediately read the plate on a luminometer equipped with donor (460 nm) and acceptor (>610 nm) filters. Readings can be taken kinetically or as an endpoint after a 15-minute incubation.
- Data Analysis:
 - Calculate the raw NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (460 nm).
 - Subtract the background ratio from vehicle-only wells.
 - The resulting corrected ratio is proportional to the extent of ternary complex formation.
 - Plot the corrected NanoBRET™ ratio against the PROTAC concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ for complex formation.

Protocol 3: In Vitro Ubiquitination Assay

This protocol outlines a biochemical assay to directly measure PROTAC-dependent ubiquitination of the POI. This confirms that the ternary complex is functional. Kits for this purpose are commercially available.[\[14\]](#)[\[15\]](#)

Materials:

- Recombinant human E1 activating enzyme.
- Recombinant human E2 conjugating enzyme (e.g., UBE2D3).
- Recombinant human CRL4[^]CRBN[^] complex.
- Recombinant POI (preferably with a purification tag, e.g., His-tag).

- Human Ubiquitin.
- ATP solution.
- PROTAC compounds in DMSO.
- Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT).
- 384-well assay plates.
- Detection method: Anti-ubiquitin antibody (e.g., for Western Blot) or TR-FRET/AlphaLISA reagents for a high-throughput readout.

Methodology:

- Reaction Setup:
 - Prepare a master mix containing E1, E2, CRL4^{CRBN}, POI, Ubiquitin, and ATP in the assay buffer.
 - In a 384-well plate, add PROTAC compounds at various concentrations.
 - Initiate the reaction by adding the master mix to each well. The final reaction volume is typically 10-20 µL.
- Incubation:
 - Incubate the plate at 30°C or 37°C for 1-2 hours.
- Reaction Termination and Detection (Western Blot Method):
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Run the samples on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Probe the membrane with a primary antibody against the POI.
 - A high molecular weight smear or laddering above the unmodified POI band indicates poly-ubiquitination.

- Detection (HTS Method - e.g., AlphaLISA):
 - Stop the reaction by adding a quench buffer containing EDTA.
 - Add AlphaLISA acceptor beads conjugated to an anti-ubiquitin antibody and donor beads conjugated to an anti-tag antibody (e.g., anti-His).
 - Incubate in the dark for 60 minutes at room temperature.
 - Read the plate on an AlphaScreen-enabled microplate reader. The signal is proportional to the amount of ubiquitinated POI.
- Data Analysis:
 - For HTS methods, plot the AlphaLISA signal against the PROTAC concentration.
 - Fit the data to a dose-response curve to determine the EC₅₀ for in vitro ubiquitination.

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